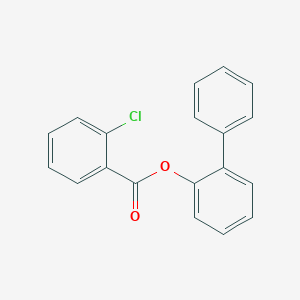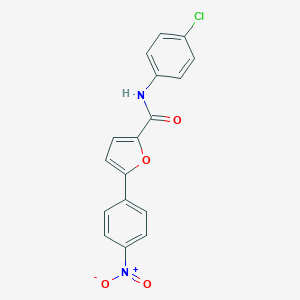![molecular formula C21H18Cl2N2O2 B413261 N-{[5-(2,3-dichlorophenyl)-2-furyl]methylene}-N-[4-(4-morpholinyl)phenyl]amine](/img/structure/B413261.png)
N-{[5-(2,3-dichlorophenyl)-2-furyl]methylene}-N-[4-(4-morpholinyl)phenyl]amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-{[5-(2,3-dichlorophenyl)-2-furyl]methylene}-N-[4-(4-morpholinyl)phenyl]amine is a complex organic compound that features a furan ring substituted with a 2,3-dichlorophenyl group and a morpholin-4-ylphenyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-{[5-(2,3-dichlorophenyl)-2-furyl]methylene}-N-[4-(4-morpholinyl)phenyl]amine typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst .
Industrial Production Methods
Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and minimize by-products .
化学反应分析
Types of Reactions
N-{[5-(2,3-dichlorophenyl)-2-furyl]methylene}-N-[4-(4-morpholinyl)phenyl]amine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
科学研究应用
N-{[5-(2,3-dichlorophenyl)-2-furyl]methylene}-N-[4-(4-morpholinyl)phenyl]amine has several scientific research applications, including:
Medicinal Chemistry: It is studied for its potential as an anticancer and anti-inflammatory agent.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: It is used in studies involving enzyme inhibition and receptor binding.
作用机制
The mechanism of action of N-{[5-(2,3-dichlorophenyl)-2-furyl]methylene}-N-[4-(4-morpholinyl)phenyl]amine involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or bind to specific receptors, thereby modulating biological pathways .
相似化合物的比较
Similar Compounds
3-{[(2,3-Dichlorophenyl)amino]methyl}-5-(furan-2-ylmethylidene)-1,3-thiazolidine-2,4-dione: This compound also features a furan ring and a dichlorophenyl group and is studied for its anticancer and anti-inflammatory properties.
2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: This compound is used in organic synthesis and features a similar structural motif.
Uniqueness
N-{[5-(2,3-dichlorophenyl)-2-furyl]methylene}-N-[4-(4-morpholinyl)phenyl]amine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
属性
分子式 |
C21H18Cl2N2O2 |
|---|---|
分子量 |
401.3g/mol |
IUPAC 名称 |
1-[5-(2,3-dichlorophenyl)furan-2-yl]-N-(4-morpholin-4-ylphenyl)methanimine |
InChI |
InChI=1S/C21H18Cl2N2O2/c22-19-3-1-2-18(21(19)23)20-9-8-17(27-20)14-24-15-4-6-16(7-5-15)25-10-12-26-13-11-25/h1-9,14H,10-13H2 |
InChI 键 |
UGAXFBRRNXWQOZ-UHFFFAOYSA-N |
SMILES |
C1COCCN1C2=CC=C(C=C2)N=CC3=CC=C(O3)C4=C(C(=CC=C4)Cl)Cl |
规范 SMILES |
C1COCCN1C2=CC=C(C=C2)N=CC3=CC=C(O3)C4=C(C(=CC=C4)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-({[2-(3-Bromo-4-methylphenyl)-1,3-benzoxazol-5-yl]imino}methyl)-4-chloro-6-methoxyphenol](/img/structure/B413180.png)
![4-({[4-(1-Piperazinyl)phenyl]imino}methyl)phenyl 4-bromobenzoate](/img/structure/B413181.png)
![3-({[4-(6-Methyl-1,3-benzothiazol-2-yl)phenyl]imino}methyl)[1,1'-biphenyl]-2-ol](/img/structure/B413182.png)
![2-({[5-(1,3-Benzoxazol-2-yl)-2-bromophenyl]imino}methyl)-3,4-dibromo-6-methoxyphenol](/img/structure/B413183.png)
![N-[3-(2,4-dichlorophenyl)-2-propenylidene]-N-[3-(4-methyl-1,3-benzoxazol-2-yl)phenyl]amine](/img/structure/B413185.png)
![N-(4-{[3-(2,4-dichlorophenyl)-2-propenylidene]amino}phenyl)acetamide](/img/structure/B413186.png)
![2,5-dichloro-N-[2-(naphthalen-2-yl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B413187.png)
![N-[2-(4-bromophenyl)-1,3-benzoxazol-5-yl]-2,5-dichlorobenzamide](/img/structure/B413188.png)
![4-[(5-BROMO-3-ETHOXY-2-HYDROXYPHENYL)(1,5-DIMETHYL-3-OXO-2-PHENYL-2,3-DIHYDRO-1H-PYRAZOL-4-YL)METHYL]-1,5-DIMETHYL-2-PHENYL-2,3-DIHYDRO-1H-PYRAZOL-3-ONE](/img/structure/B413190.png)

![2-BROMO-4-CHLORO-6-[(E)-[(3-CHLORO-4-METHYLPHENYL)IMINO]METHYL]-3,5-DIMETHYLPHENOL](/img/structure/B413196.png)
![4-Bromo-2-nitro-6-({[2-methoxy-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl)phenol](/img/structure/B413197.png)
![4-Chloro-2-nitro-6-({[2-methoxy-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl)phenol](/img/structure/B413199.png)

